[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride
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Overview
Description
[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methanamine group attached to an oxazole ring, which is further substituted with a 3,4-dimethoxyphenyl group and a methyl group. The hydrochloride form indicates that it is a salt, which enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 3,4-dimethoxybenzoyl chloride can react with methylamine to form an intermediate, which then undergoes cyclization to form the oxazole ring.
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Introduction of the Methanamine Group: : The methanamine group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the oxazole derivative with a suitable amine, such as methylamine, under controlled conditions to ensure the formation of the desired product.
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the oxazole ring or the methanamine group, potentially leading to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride: has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its interaction with biological targets.
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Industry: : The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with these targets, while the oxazole ring and aromatic substituents can engage in hydrophobic interactions or π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(3,4-Dimethoxyphenyl)-1,3-oxazol-4-yl]methanamine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methanamine: Contains a thiazole ring instead of an oxazole ring, which can alter its electronic properties and interactions with biological targets.
[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanamine: Has an ethanamine group instead of a methanamine group, potentially affecting its solubility and pharmacokinetics.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl group and the oxazole ring in [2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride provides a unique combination of electronic and steric properties that can influence its reactivity and interactions with biological targets. The hydrochloride form enhances its solubility, making it more versatile for various applications.
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-8-10(7-14)15-13(18-8)9-4-5-11(16-2)12(6-9)17-3;/h4-6H,7,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRGADOMRUSLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197227-95-4 |
Source
|
Record name | 4-Oxazolemethanamine, 2-(3,4-dimethoxyphenyl)-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197227-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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